molecular formula C23H28N2O4S B12140957 2-{[(2,3-dimethylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[(2,3-dimethylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12140957
M. Wt: 428.5 g/mol
InChI Key: ZVRXCYPAYBYYEL-UHFFFAOYSA-N
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Description

This compound is a cyclopenta[b]thiophene-3-carboxamide derivative featuring a [(2,3-dimethylphenoxy)acetyl]amino substituent at position 2 and a tetrahydrofuran-2-ylmethyl group on the carboxamide nitrogen. Its molecular formula is C₂₄H₂₇N₂O₄S, with a molar mass of 451.55 g/mol. This structural framework is common in medicinal chemistry for modulating biological activity, particularly in antibacterial and anticancer agents .

Properties

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[[2-(2,3-dimethylphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C23H28N2O4S/c1-14-6-3-9-18(15(14)2)29-13-20(26)25-23-21(17-8-4-10-19(17)30-23)22(27)24-12-16-7-5-11-28-16/h3,6,9,16H,4-5,7-8,10-13H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

ZVRXCYPAYBYYEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)NCC4CCCO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Thiophene derivatives, including 2-{[(2,3-dimethylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, can undergo various chemical reactions such as oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(2,3-dimethylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Phenoxy Group

Compound Name Substituent Position (Phenoxy) Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 2,3-dimethylphenoxy C₂₄H₂₇N₂O₄S 451.55 Enhanced lipophilicity due to methyl groups; potential for improved membrane permeability .
2-{[(2,6-Dimethylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2,6-dimethylphenoxy C₂₄H₂₇N₂O₄S 451.55 Similar lipophilicity but altered steric effects; may impact target binding selectivity .
2-[[2-(2-Chlorophenoxy)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide 2-chlorophenoxy C₁₆H₁₅ClN₂O₃S 350.82 Electron-withdrawing Cl substituent reduces lipophilicity; may enhance metabolic stability .

Core Heterocycle Modifications

Compound Name Core Structure Key Structural Differences Biological Relevance
Target Compound Cyclopenta[b]thiophene Rigid, fused bicyclic system Favors π-π stacking interactions with biological targets (e.g., enzyme active sites) .
N-(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide Cyclopenta[b]thiophene fused with benzofuran Additional aromatic ring increases molecular weight and planarity Potential for enhanced anticancer activity due to extended aromatic system .
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Simple thiophene Lacks fused cyclopentane ring; less rigid Reduced target affinity but improved synthetic accessibility .

Carboxamide Side Chain Variations

Compound Name Side Chain Structure Impact on Activity
Target Compound Tetrahydrofuran-2-ylmethyl May improve solubility and CNS penetration due to oxygen-rich heterocycle .
Methyl 2-[(diphenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Diphenylacetyl Bulky aromatic groups enhance steric hindrance; could reduce off-target interactions .
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide Fluorinated hydroxyacetyl Fluorine atoms enhance metabolic stability and bioavailability .

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